![molecular formula C7H7N3S B1474689 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile CAS No. 1780262-79-4](/img/structure/B1474689.png)
2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile
Overview
Description
Scientific Research Applications
Heterocyclic Synthesis
Synthesis of Pyrazolopyrimidines : An attempt to synthesize 5-substituted tetrazoles from carbonitriles led to the unexpected formation of pyrazolopyrimidine derivatives. This demonstrates the compound's reactivity and potential in creating novel heterocyclic structures which are foundational in medicinal chemistry (Faria et al., 2013).
Enaminonitriles in Heterocyclic Synthesis : Enaminonitriles, including derivatives of the tetrahydrothiopyrano[4,3-c]pyrazole, have been utilized to synthesize a variety of heterocyclic compounds such as azoles and azines. These reactions underline the compound's utility in generating diverse heterocyclic structures with potential antimicrobial activity (Fadda et al., 2012).
Structural Analysis : X-ray crystallography has been employed to analyze the structure of derivatives, providing insight into the compound's crystalline form and aiding in the understanding of its reactivity and interaction with other molecules (Ganapathy et al., 2015).
Synthetic Applications and Pathways : The compound and its derivatives serve as building blocks in synthetic organic chemistry for the development of biologically important heterocycles. These pathways are crucial for designing compounds with therapeutic potential (Patel, 2017).
Green Chemistry Applications
Deep Eutectic Solvent Synthesis : A study demonstrated the synthesis of pyrano[2,3-c]pyrazole derivatives using deep eutectic solvents, a greener alternative to conventional solvents, highlighting the compound's role in promoting sustainable chemical practices (Bhosle et al., 2016).
Green Synthesis Protocols : Research into functionalized medicinally privileged scaffolds of pyrano[2,3-c]-pyrazole-5-carbonitrile underlines efforts to align synthetic processes with the principles of green chemistry, reducing environmental impact and enhancing efficiency (Ilovaisky et al., 2014).
Mechanism of Action
Target of Action
It has been shown to have antiproliferative activity against cancer cell lines , suggesting that it may target proteins or pathways involved in cell proliferation.
Mode of Action
It has been shown to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) . These actions suggest that it may induce cell death through apoptosis.
Result of Action
The result of the action of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is the induction of cell death in cancer cells . This is evidenced by its antiproliferative effects and the induction of apoptosis.
properties
IUPAC Name |
1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-2,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLHKRFVRJGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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